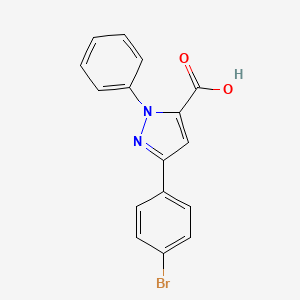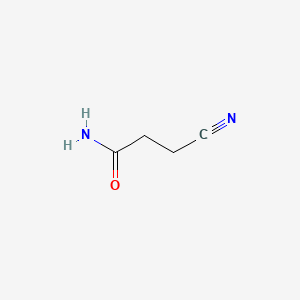
3-Cyanopropionamide
Descripción general
Descripción
3-Cyanopropionamide, also known as Propanamide,3-cyano-;Propionamide,3-cyano-;3-Cyanopropanamide;this compound , is a chemical compound with the molecular formula C4H6N2O . It is used in various fields of research and industry.
Synthesis Analysis
This compound can be synthesized through various methods, including the reaction of cyanide with acrylamide . The reaction results in the formation of the compound through cyclization of the intermediate product .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H6N2O . It has a molecular weight of 98.1 .Aplicaciones Científicas De Investigación
Modulators of Multidrug Resistance
3-Cyanopropionamides, specifically 3a and 3b, have been synthesized and tested for their ability to decrease resistance to vincristine in a multidrug-resistant subline of murine leukemic lymphoblasts. Compounds like amides 4a, 4c, and lactam 5a demonstrated activity in reducing vincristine resistance, indicating potential as modulators of multidrug resistance (Ros et al., 2000).
Biosynthesis of 3-Hydroxypropionic Acid (3-HP)
Research has focused on the biosynthesis of 3-hydroxypropionic acid (3-HP), an important platform chemical, using cyanobacteria. In one study, the biosynthetic pathway of 3-HP was constructed in cyanobacterium Synechocystis sp. PCC 6803, leading to a production of 837.18 mg L⁻¹ 3-HP directly from CO2 (Wang et al., 2016). Another study conducted a proteomic and metabolomic analysis to understand cellular responses to internally synthesized 3-HP in Synechocystis, revealing enhanced aspects of cell metabolism for efficient 3-HP production (Wang et al., 2016).
Precursor in Acrylamide Formation
3-Aminopropionamide (3-APA) has been identified as a precursor in acrylamide formation, particularly in potatoes. Its formation during storage or after crushing of potatoes and its effectiveness in generating more acrylamide than asparagine in heating processes was studied, highlighting its role in food chemistry (Granvogl et al., 2004).
Melanocortin-4 Receptor Ligands
3-Cyanopropionamides have been used in the design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives, which act as melanocortin-4 receptor ligands. The research in this area aims to understand the effect of cyclizations on receptor affinity (Tran et al., 2008).
3-HP as a Precursor to Commodity Chemicals
The malonyl-CoA pathway is being explored as a route for 3-hydroxypropionate (3HP) biosynthesis, a precursor to chemicals like acrylate and acrylamide. This pathway is notable for its broad feedstock spectrum and redox neutrality. Significant progress in this area has shown the potential for commercial manufacturing of 3HP and its derivatives (Liu et al., 2017).
Photosynthetic 3-HP Production from CO2
Cyanobacteria like Synechococcus elongatus PCC 7942 have been engineered to convert CO2 into 3-HP via pathways like malonyl-CoA and β-alanine dependent pathways. This approach highlights the potential of using cyanobacteria for the sustainable production of valuable chemicals from CO2 (Lan et al., 2015).
Gene Expression Control in Microbial Production
Studies have characterized 3-HP-inducible systems in microorganisms like Pseudomonas putida, demonstrating their potential in synthetic biology and biotechnology applications. These systems can be used for orthogonal gene expression control in organisms like Escherichia coli and Cupriavidus necator (Hanko et al., 2017).
Mecanismo De Acción
3-Cyanopropanamide, also known as 3-Cyanopropionamide, is an organic compound with the chemical formula C4H6N2O
Target of Action
The primary targets of 3-Cyanopropanamide are currently unknown
Mode of Action
Without specific research on 3-Cyanopropanamide, it’s challenging to determine its exact mode of action. . These reactions might involve hydrolysis (breaking the amide bond) or nucleophilic substitution reactions involving the cyano group.
Result of Action
The molecular and cellular effects of 3-Cyanopropanamide’s action are currently unknown
Propiedades
IUPAC Name |
3-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-4(6)7/h1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWOJYVXDCFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210904 | |
| Record name | 3-Cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-68-0 | |
| Record name | 3-Cyanopropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61892-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanopropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
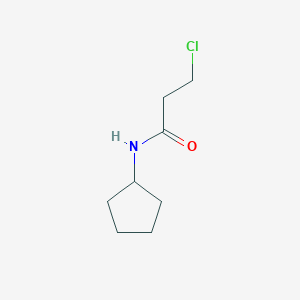
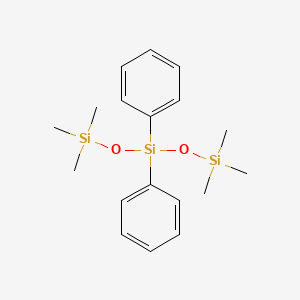
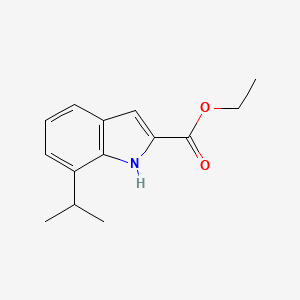
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)
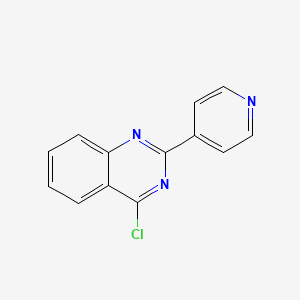
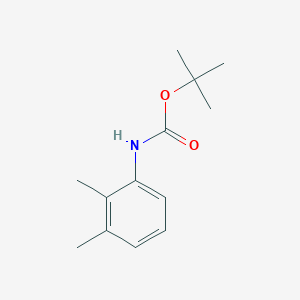
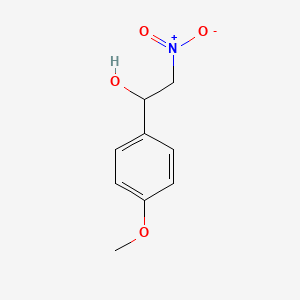
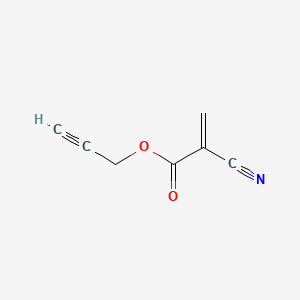

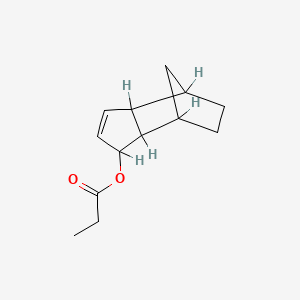
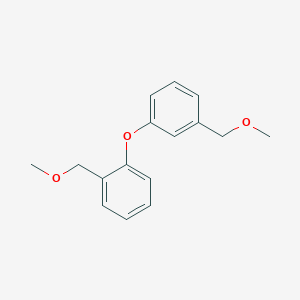
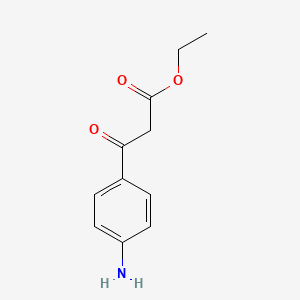
![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)
